1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526187
InChI: InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H
SMILES:
Molecular Formula: C10H13BrCl2N2
Molecular Weight: 312.03 g/mol

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC16526187

Molecular Formula: C10H13BrCl2N2

Molecular Weight: 312.03 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride -

Specification

Molecular Formula C10H13BrCl2N2
Molecular Weight 312.03 g/mol
IUPAC Name 1-(3-bromo-5-chlorophenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H
Standard InChI Key UYVQNRZNBXVQKL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CC(=CC(=C2)Br)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(3-bromo-5-chlorophenyl)piperazine hydrochloride is C₁₀H₁₃BrCl₂N₂, derived from the free base (C₁₀H₁₂BrClN₂) and hydrochloric acid. The molecular weight of the hydrochloride salt is 312.03 g/mol, calculated by adding the mass of HCl (36.46 g/mol) to the free base (275.57 g/mol) .

IUPAC Name and Structural Representation

The IUPAC name is 1-(3-bromo-5-chlorophenyl)piperazine hydrochloride, reflecting the substitution pattern on the phenyl ring and the piperazine moiety. The structure consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a bromo- and chloro-substituted benzene ring. The hydrochloride salt forms via protonation of the piperazine’s secondary amine .

Structural Formula:

C10H12BrClN2HCl\text{C}_{10}\text{H}_{12}\text{BrClN}_2 \cdot \text{HCl}

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized in two stages:

  • Formation of the Free Base:

    • Reacting 3-bromo-5-chlorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., potassium carbonate).

    • The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chloride on the benzyl group.

  • Salt Formation:

    • Treating the free base with hydrochloric acid in an ether solvent to precipitate the hydrochloride salt .

Optimization and Industrial Production

Industrial-scale synthesis employs similar protocols but emphasizes cost efficiency and purity control. Key considerations include:

  • Catalyst Selection: Green catalysts like sulphamic acid (used in analogous piperazine syntheses) reduce environmental impact .

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, methanol, and dimethyl sulfoxide
Melting PointEstimated 200–250°C (decomposes)
HygroscopicityModerate (typical of hydrochloride salts)

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting .

  • Light Sensitivity: Stable under ambient light but degrades under UV exposure.

  • Reactivity: The bromine and chlorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N–H Stretch: Broad absorption at 2500–3000 cm⁻¹ (ammonium ion) .

  • Aromatic C–H Stretch: Peaks at 3050–3100 cm⁻¹.

  • C–N Stretch: Bands at 1350–1450 cm⁻¹ .

¹H NMR (400 MHz, D₂O):

  • Piperazine Protons: δ 3.15–2.90 (m, 8H, –NCH₂CH₂N–).

  • Aromatic Protons: δ 6.75 (s, 1H, C4–H), δ 7.20 (s, 2H, C2–H and C6–H) .

¹³C NMR (100 MHz, D₂O):

  • Aromatic Carbons: δ 128.9 (C4), δ 132.5 (C2/C6), δ 135.1 (C1).

  • Piperazine Carbons: δ 45.2 (NCH₂), δ 52.8 (NCH₂CH₂N) .

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